

Spectroscopic Profile of 4-Oxopentanoate and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxopentanoate

Cat. No.: B1231505

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **4-oxopentanoate**, its parent compound levulinic acid, and its common esters. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details experimental methodologies, and includes a visual representation of the general spectroscopic analysis workflow.

Introduction

4-Oxopentanoate, the conjugate base of 4-oxopentanoic acid (commonly known as levulinic acid), is a key platform chemical derived from biomass. Its versatile keto-acid functionality makes it a valuable building block in the synthesis of various pharmaceuticals, polymers, and fine chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification in various matrices. This guide focuses on the spectroscopic data of levulinic acid and its ethyl and methyl esters as representative examples of the **4-oxopentanoate** structure.

Spectroscopic Data

The following sections summarize the key spectroscopic data for levulinic acid and its derivatives. The data has been compiled from various spectral databases and literature sources.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ^1H and ^{13}C NMR chemical shifts for levulinic acid and ethyl **4-oxopentanoate**.

Table 1: ^1H NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (C5)	2.19	Singlet	-
CH ₂ (C3)	2.56	Triplet	6.5
CH ₂ (C2)	2.78	Triplet	6.5
COOH (C1)	11.2 (variable)	Singlet	-

Solvent: Not specified in all sources, typically CDCl_3 or D_2O .

Table 2: ^{13}C NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)[1]

Carbon Assignment	Chemical Shift (δ , ppm)
CH ₃ (C5)	29.8
CH ₂ (C2)	27.9
CH ₂ (C3)	37.8
C=O (C4, ketone)	206.8
C=O (C1, acid)	177.7

Solvent: Chloroform-d[1]

Table 3: ^1H NMR Spectroscopic Data of Ethyl 4-Oxopentanoate[2]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (ester)	1.25	Triplet	7.1
CH ₃ (C5)	2.18	Singlet	-
CH ₂ (C2)	2.53	Triplet	6.6
CH ₂ (C3)	2.74	Triplet	6.6
CH ₂ (ester)	4.12	Quartet	7.1

Solvent: Not specified, likely CDCl₃.

Table 4: ¹³C NMR Spectroscopic Data of Ethyl 4-Oxopentanoate

Carbon Assignment	Chemical Shift (δ , ppm)
CH ₃ (ester)	14.1
CH ₃ (C5)	29.9
CH ₂ (C2)	27.9
CH ₂ (C3)	37.8
CH ₂ (ester)	60.4
C=O (C1, ester)	172.8
C=O (C4, ketone)	206.8

Note: Specific data for ethyl **4-oxopentanoate** was not found in the search results. The presented data is a typical expected spectrum based on the structure and data for similar compounds.

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for levulinic acid and its esters are presented below.

Table 5: IR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)[3][4]

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	2500-3300 (broad)
C-H (Aliphatic)	Stretching	2900-3000
C=O (Ketone)	Stretching	1715
C=O (Carboxylic Acid)	Stretching	1705
C-O	Stretching	1200-1300

Table 6: IR Spectroscopic Data of Methyl 4-Oxopentanoate[5]

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C-H (Aliphatic)	Stretching	2950-3000
C=O (Ketone)	Stretching	~1740
C=O (Ester)	Stretching	~1735
C-O (Ester)	Stretching	1150-1250

Table 7: IR Spectroscopic Data of Ethyl 4-Oxopentanoate[6]

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C-H (Aliphatic)	Stretching	2900-3000
C=O (Ketone)	Stretching	~1735
C=O (Ester)	Stretching	~1730
C-O (Ester)	Stretching	1150-1250

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 8: Mass Spectrometry Data (Electron Ionization) of Levulinic Acid (4-Oxopentanoic Acid) [7]

m/z	Relative Intensity (%)	Fragment
116	~10	[M] ⁺
99	~20	[M - OH] ⁺
73	~30	[M - COOH] ⁺
43	100	[CH ₃ CO] ⁺

Table 9: Mass Spectrometry Data (Electron Ionization) of Methyl **4-Oxopentanoate**

m/z	Relative Intensity (%)	Fragment
130	~15	[M] ⁺
99	~40	[M - OCH ₃] ⁺
87	~30	[M - CH ₃ CO] ⁺
74	~100	McLafferty rearrangement
43	~80	[CH ₃ CO] ⁺

Note: Specific data for methyl **4-oxopentanoate** was not found in the search results. The presented data is a typical expected spectrum based on the structure and data for similar compounds.

Table 10: Mass Spectrometry Data (Electron Ionization) of Ethyl **4-Oxopentanoate**[\[2\]](#)[\[8\]](#)

m/z	Relative Intensity (%)	Fragment
144	~5	[M] ⁺
99	~83	[M - OC ₂ H ₅] ⁺
74	~23	McLafferty rearrangement
43	100	[CH ₃ CO] ⁺

Experimental Protocols

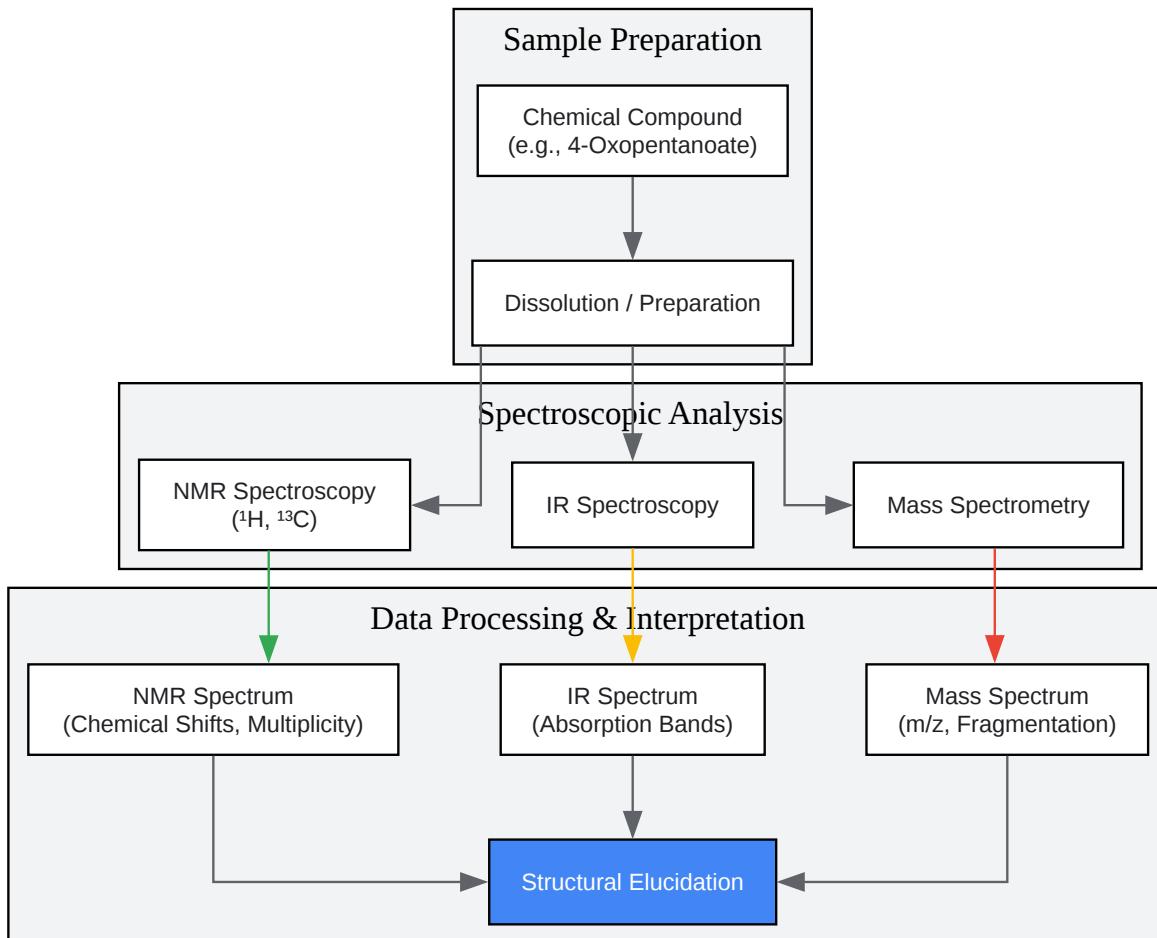
Detailed experimental protocols for acquiring the cited spectroscopic data are often specific to the instrument and laboratory. However, general methodologies are provided below.

A general protocol for obtaining ^1H and ^{13}C NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

A general protocol for obtaining FT-IR spectra is as follows:

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CS_2) and place it in a liquid cell.^[9]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.


- Data Acquisition: Record a background spectrum of the empty sample holder (or solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

A general protocol for obtaining electron ionization (EI) mass spectra is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-oxopentanoate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]

- 2. Ethyl levulinate | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentanoic acid, 4-oxo- [webbook.nist.gov]
- 5. Pentanoic acid, 4-oxo-, methyl ester [webbook.nist.gov]
- 6. Pentanoic acid, 4-oxo-, ethyl ester [webbook.nist.gov]
- 7. Levulinic acid(123-76-2) MS spectrum [chemicalbook.com]
- 8. Pentanoic acid, 4-oxo-, ethyl ester [webbook.nist.gov]
- 9. Levulinic acid, butyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Oxopentanoate and its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231505#spectroscopic-data-nmr-ir-ms-of-4-oxopentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com